molecular formula C6H17Cl2N3 B6605519 3-hydrazinyl-1-methylpiperidine dihydrochloride CAS No. 2243521-09-5

3-hydrazinyl-1-methylpiperidine dihydrochloride

Cat. No.: B6605519
CAS No.: 2243521-09-5
M. Wt: 202.12 g/mol
InChI Key: XTNYBKFUGKXSAJ-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-methylpiperidine dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N3 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-1-methylpiperidine dihydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-methylpiperidine and hydrazine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified by recrystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Ensuring the purity and availability of starting materials.

    Reaction Control: Maintaining optimal temperature, pressure, and reaction time to maximize yield.

    Product Isolation: Using techniques such as crystallization, filtration, and drying to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-1-methylpiperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of hydrazones or other oxidized derivatives.

    Reduction: Formation of reduced hydrazinyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Hydrazinyl-1-methylpiperidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-1-methylpiperidine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-1-methylpiperidine dihydrochloride: A similar compound with the hydrazinyl group at the 4-position.

    1-Methylpiperidine: The parent compound without the hydrazinyl group.

    Piperazine derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

3-Hydrazinyl-1-methylpiperidine dihydrochloride is unique due to the presence of the hydrazinyl group at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other piperidine and piperazine derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

(1-methylpiperidin-3-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.2ClH/c1-9-4-2-3-6(5-9)8-7;;/h6,8H,2-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNYBKFUGKXSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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